5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one
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Overview
Description
5,6-Dimethyl-2H-furo2,3-hbenzopyran-2-one is a complex organic compound with a unique structure that combines elements of furan and benzopyran
Preparation Methods
The synthesis of 5,6-Dimethyl-2H-furo2,3-hbenzopyran-2-one typically involves a series of organic reactions. One common method includes the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine . This reaction forms the core structure, which can then be further modified to introduce the dimethyl groups at the 5 and 6 positions.
Chemical Reactions Analysis
5,6-Dimethyl-2H-furo2,3-hbenzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur at the benzopyran ring, especially at the positions adjacent to the oxygen atom. Common reagents include halogens and nitrating agents.
Scientific Research Applications
5,6-Dimethyl-2H-furo2,3-hbenzopyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2H-furo2,3-hbenzopyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
5,6-Dimethyl-2H-furo2,3-hbenzopyran-2-one can be compared with other similar compounds such as:
Columbianetin: This compound has a similar furobenzopyran structure but lacks the dimethyl groups.
Isopsoralen: Another related compound with a furobenzopyran core, known for its photoreactive properties.
Flavanones: These compounds share a benzopyran skeleton but differ in their substitution patterns and biological activities.
The uniqueness of 5,6-Dimethyl-2H-furo2,3-hbenzopyran-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90370-16-4 |
---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5,6-dimethylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C13H10O3/c1-7-8(2)12-10(5-6-15-12)13-9(7)3-4-11(14)16-13/h3-6H,1-2H3 |
InChI Key |
WQRSPHCXNJWEAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CO2)C3=C1C=CC(=O)O3)C |
Origin of Product |
United States |
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